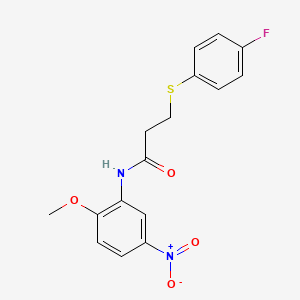

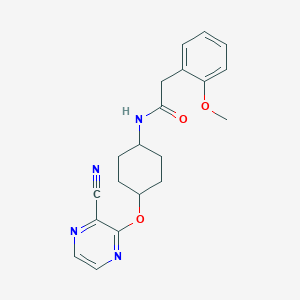

![molecular formula C14H16N2O B2828385 4-[(3-Methoxyazetidin-1-yl)methyl]quinoline CAS No. 2097893-94-0](/img/structure/B2828385.png)

4-[(3-Methoxyazetidin-1-yl)methyl]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-[(3-Methoxyazetidin-1-yl)methyl]quinoline” is a chemical compound that contains an azetidine ring and a quinoline ring. Azetidine is a four-membered heterocyclic ring with one nitrogen atom, and quinoline is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring .

Aplicaciones Científicas De Investigación

Antibacterial and Antimicrobial Activity

Quinoline derivatives have been studied extensively for their potential antibacterial and antimicrobial properties. For example, novel 8-hydroxy quinoline-based derivatives were synthesized and shown to possess anti-inflammatory, analgesic, and antimicrobial activities, with some compounds demonstrating significant inhibition against gram-negative microorganisms compared to standard drugs like Ampicillin (Alam et al., 2011). Similarly, azetidinyl-quinolines and thiazolidinylquinolines were synthesized and found to exhibit promising antibacterial activity against various bacterial strains (Sharma & Saxena, 2014).

Luminescent Materials and Crystal Growth

Quinoline-triazoles have been prepared and used as model compounds to explore the relationship between lattice hydrogen-bonding interaction and crystal growth direction. These compounds showed significant thermal stability and luminescent properties, making them suitable for material science applications (Bai, Young, & Hor, 2017).

Anticancer Activities

Quinoline derivatives have also been identified as potential anticancer agents. For instance, quinolin-4-yl-1,2,3-triazoles carrying amides, sulphonamides, and amidopiperazines were synthesized and evaluated for their antimycobacterial activity, showing potential as lead molecules for further investigation in cancer research (Thomas et al., 2011). Moreover, a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed with anticancer activity in mind, demonstrating significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Corrosion Inhibitors

Quinoline and its derivatives have been highlighted as effective anticorrosive materials. Their ability to form stable chelating complexes with surface metallic atoms makes them suitable for use as corrosion inhibitors, offering a green alternative to traditional anticorrosive agents (Verma, Quraishi, & Ebenso, 2020).

Propiedades

IUPAC Name |

4-[(3-methoxyazetidin-1-yl)methyl]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-17-12-9-16(10-12)8-11-6-7-15-14-5-3-2-4-13(11)14/h2-7,12H,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWHLZFSLBDPEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)CC2=CC=NC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2828302.png)

![1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one](/img/structure/B2828306.png)

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2828308.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2828321.png)

![2-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2828322.png)

![5-fluoro-3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2828324.png)